WCK-5153 Demonstrates 1.9-Fold Higher PBP2 Affinity Than Zidebactam in P. aeruginosa
WCK-5153 inhibits P. aeruginosa PBP2 with an IC50 of 0.14 μg/mL, compared to an IC50 of 0.26 μg/mL for zidebactam (WCK-5107), representing a 1.9-fold higher affinity for the same target . Both compounds are bicyclo-acyl hydrazide derivatives that act as β-lactam enhancers via PBP2 inhibition. Avibactam, a DBO β-lactamase inhibitor, also binds PBP2 but its direct antibacterial activity via PBP2 inhibition is observed only at concentrations higher than those used clinically [1].
| Evidence Dimension | PBP2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.14 μg/mL |
| Comparator Or Baseline | Zidebactam: 0.26 μg/mL |
| Quantified Difference | 1.9-fold higher affinity (lower IC50 indicates stronger inhibition) |
| Conditions | Purified P. aeruginosa PAO1 PBP2, Bocillin FL competition assay |
Why This Matters
Higher target affinity may translate to lower effective concentrations required for β-lactam enhancement, a critical parameter in experimental design for MIC determination and time-kill assays.
- [1] Asli A, et al. Distinctive Binding of Avibactam to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria. Antimicrob Agents Chemother. 2016;60(2):752-756. View Source
